An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-6-(trifluoromethyl)pyridine, complete with experimental protocols and a visualization of its synthesis pathway.
Core Physicochemical Properties
The physicochemical properties of 2,4-Dichloro-6-(trifluoromethyl)pyridine are crucial for understanding its reactivity, solubility, and pharmacokinetic profile. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | [1] |
| Appearance | Colorless to off-white solid-liquid mixture | [1] |
| Boiling Point (Predicted) | 166.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | |
| pKa (Predicted) | -4.34 ± 0.10 | [1] |
| Physical Form | Liquid | [2] |
Synthesis Pathway
2,4-Dichloro-6-(trifluoromethyl)pyridine is commonly synthesized from its precursor, 2,4-dichloro-6-(trichloromethyl)pyridine, through a fluorination reaction. This process typically involves the use of a fluorinating agent to replace the chlorine atoms of the trichloromethyl group with fluorine atoms.[3]
Caption: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for halogenated organic compounds and can be adapted for 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is a key physical property for its characterization.[4]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble a simple distillation apparatus.
-
Place a small volume of 2,4-Dichloro-6-(trifluoromethyl)pyridine and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[4]
-
For compounds that may decompose at their atmospheric boiling point, a vacuum distillation can be performed to determine the boiling point at a reduced pressure.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental to its application in synthesis and formulation.[5][6]
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
Procedure for Qualitative Solubility:
-
In a series of test tubes, add approximately 10-20 mg of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Vortex each test tube for 30 seconds.
-
Visually observe whether the compound has dissolved to form a clear solution.[5][6]
Procedure for Quantitative Solubility (Shake-Flask Method):
-
Prepare a saturated solution of 2,4-Dichloro-6-(trifluoromethyl)pyridine in the desired solvent by adding an excess of the compound to the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the substituted pyridine ring.
-
¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H stretching and bending vibrations.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Caption: Workflow for Synthesis and Characterization.
References
- 1. 2,4-dichloro-6-(trifluoroMethyl)pyridine CAS#: 39891-02-6 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 4. vernier.com [vernier.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
